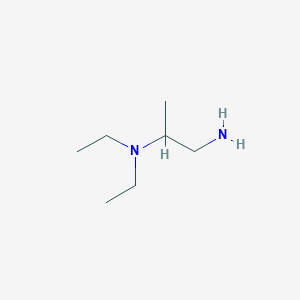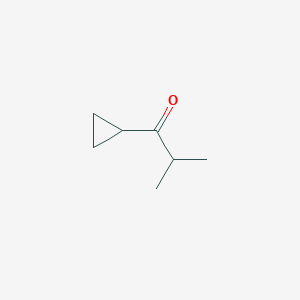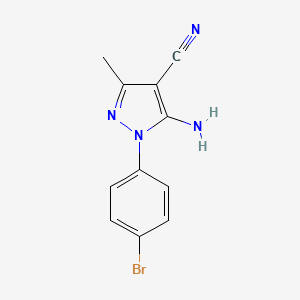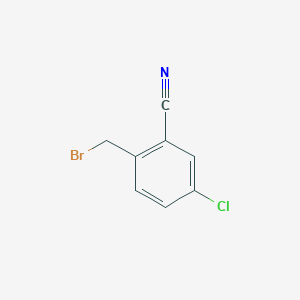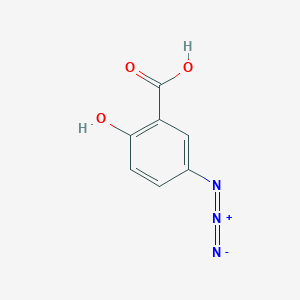
Bis(carbonyldithio)tetrathiafulvalene
Vue d'ensemble
Description
Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula C8O2S8. It is known for its unique electronic properties and is often used in the field of molecular electronics. The compound is characterized by its light yellow to brown powder or crystalline form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(carbonyldithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with carbon disulfide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with advanced purification systems to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(carbonyldithio)tetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple sulfur atoms in the molecule, which can participate in electron transfer processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert solvent such as acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tetrathiafulvalene derivatives with altered electronic properties .
Applications De Recherche Scientifique
Bis(carbonyldithio)tetrathiafulvalene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(carbonyldithio)tetrathiafulvalene involves its ability to participate in electron transfer reactions. The compound can donate or accept electrons, making it a versatile component in redox reactions. Its molecular targets include various electron-rich or electron-deficient species, and it can interact with different pathways depending on the specific application .
Comparaison Avec Des Composés Similaires
Tetrathiafulvalene (TTF): Known for its strong electron-donating ability and used in the development of organic conductors.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Used in the synthesis of organic superconductors and has similar electronic properties.
Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF): Another derivative with applications in organic electronics.
Uniqueness: Bis(carbonyldithio)tetrathiafulvalene is unique due to the presence of carbonyl and dithio groups, which enhance its electron-accepting properties. This makes it particularly useful in applications requiring precise control of electronic properties .
Propriétés
IUPAC Name |
2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSQMMIVZRMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8O2S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465638 | |
| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64394-47-4 | |
| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


